molecular formula C12H19NO2S B2369657 2,4,6-trimethyl-N-propylbenzenesulfonamide CAS No. 189341-65-9

2,4,6-trimethyl-N-propylbenzenesulfonamide

Cat. No. B2369657
M. Wt: 241.35
InChI Key: XPORVZICKZCHLQ-UHFFFAOYSA-N
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Patent
US06235794B1

Procedure details

Mesitylenesulfonyl chloride (12.0 g, 55 mmol) and propylamine (2.96 g, 50 mmol) in CH2Cl2 (60 mL) and 1 N NaOH (60 mL) were combined and worked up by the method of 31. Column chromatography (3:1 hexane/EtOAc) afforded 8.44 g (85%) of 65 as a crystalline solid: mp 53-54° C.; NMR δ 0.86 (t, 3 H, J=7), 1.44-1.51 (m, 2 H), 2.30 (s, 3 H), 2.64 (s, 6 H), 2.86 (q, 2 H), 4.40 (br t, 1 H), 6.96 (s, 2 H). Anal. (C12H19NO2S) C, H, N.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
[Compound]
Name
31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[S:9](Cl)(=[O:11])=[O:10].[CH2:14]([NH2:17])[CH2:15][CH3:16].CCCCCC.CCOC(C)=O>C(Cl)Cl.[OH-].[Na+]>[CH2:14]([NH:17][S:9]([C:2]1[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=1[CH3:13])(=[O:11])=[O:10])[CH2:15][CH3:16] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)Cl)C
Step Two
Name
Quantity
2.96 g
Type
reactant
Smiles
C(CC)N
Step Three
Name
31
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)NS(=O)(=O)C1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.44 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.